molecular formula C16H34O B047669 4-Hexyldecan-1-ol CAS No. 123613-12-7

4-Hexyldecan-1-ol

Cat. No. B047669
M. Wt: 242.44 g/mol
InChI Key: ZKFBHTNKSWPVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexyldecan-1-ol, also known as Hexyldecanol, is a long-chain monohydroxy alcohol . It is one of the constituents of the essential oil, extracted from the roots of Adiantum flabellulatum . It is used as a surfactant in cosmetics and also has applications in skin care as a skin conditioning agent .


Molecular Structure Analysis

The molecular formula of 4-Hexyldecan-1-ol is C16H34O . Its average mass is 242.441 Da and its monoisotopic mass is 242.260971 Da .


Physical And Chemical Properties Analysis

4-Hexyldecan-1-ol is a liquid . More specific physical and chemical properties such as boiling point, melting point, etc., are not provided in the search results.

Scientific Research Applications

  • Nucleoside Derivatives

    Nucleosides with transposed base or 4'-hydroxymethyl moieties, related to 4-Hexyldecan-1-ol, have shown potential as antiviral or anticancer agents. These compounds are significant in the development of antisense therapy, siRNA, and aptamer selections (Toti et al., 2015).

  • Interfacing Operator for Laboratory Reagents

    4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, a compound similar to 4-Hexyldecan-1-ol, has been synthesized and analyzed for its spectroscopic and nonlinear optical (NLO) properties. This compound is used as an interfacing operator for research laboratory reagents (Praveenkumar et al., 2021).

  • Production of Value-added Bioproducts

    4-Hydroxybenzoic acid (4-HBA), akin to 4-Hexyldecan-1-ol, serves as a promising intermediate for producing various value-added bioproducts. These include compounds used in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

  • Synthesis of 2E-[(Methoxycarbonyl)methylene]tetrahydrofurans

    Palladium-catalyzed oxidative cyclization-methoxycarbonylation of 4-yn-1-ols, which are structurally related to 4-Hexyldecan-1-ol, has been used to produce 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. This process is crucial for synthesizing various organic compounds (Gabriele et al., 2000).

  • Chemical Education

    In an educational context, the Diels-Alder reaction of 2,4-hexadien-1-ol with maleic anhydride, both of which are related to 4-Hexyldecan-1-ol, provides a valuable exercise for undergraduate organic chemistry courses (McDaniel & Weekly, 1997).

  • Synthesis of Anticancer Compounds

    Flavan-4-ols and 4-methoxyflavans, structurally similar to 4-Hexyldecan-1-ol, have been synthesized and identified as new potential anticancer drugs (Pouget et al., 2000).

Safety And Hazards

4-Hexyldecan-1-ol is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, basic first aid measures such as moving the person to fresh air, washing off with soap and water, flushing eyes with water, and rinsing mouth with water are recommended .

properties

IUPAC Name

4-hexyldecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-3-5-7-9-12-16(14-11-15-17)13-10-8-6-4-2/h16-17H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFBHTNKSWPVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexyldecan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexyldecan-1-ol
Reactant of Route 2
Reactant of Route 2
4-Hexyldecan-1-ol
Reactant of Route 3
Reactant of Route 3
4-Hexyldecan-1-ol
Reactant of Route 4
Reactant of Route 4
4-Hexyldecan-1-ol
Reactant of Route 5
Reactant of Route 5
4-Hexyldecan-1-ol
Reactant of Route 6
4-Hexyldecan-1-ol

Citations

For This Compound
1
Citations
I Ata, SB Dkhil, M Pfannmöller, S Bals… - Organic Chemistry …, 2017 - pubs.rsc.org
Besides providing sufficient solubility, branched alkyl chains also affect the film-forming and packing properties of organic semiconductors. In order to avoid steric hindrance as it is …
Number of citations: 25 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.